molecular formula C9H14IN3O2 B13540336 Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate

Cat. No.: B13540336
M. Wt: 323.13 g/mol
InChI Key: LKETUPSIYFEOPD-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Introduction of the ethylamino group: This step involves the reaction of the iodinated pyrazole with an ethylamine derivative.

    Esterification: Finally, the ester group is introduced through a reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with a thiol can produce a thioether derivative.

Scientific Research Applications

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and ethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
  • 2-((4-Iodo-1H-pyrazol-1-yl)methyl)pyridine

Uniqueness

Methyl 2-(ethylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoate is unique due to the presence of both an ethylamino group and an iodine atom on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

Methyl 2-(ethylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its unique structural features, including an ethylamino group and a pyrazole ring substituted with an iodine atom. This compound has garnered attention for its potential biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties.

The molecular formula of this compound is C₉H₁₄I₃N₃O₂, with a molecular weight of approximately 323.13 g/mol. The presence of the iodine atom enhances its chemical reactivity, making it suitable for various nucleophilic substitution reactions and other transformations typical of amines.

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit several pharmacological activities:

  • Anti-inflammatory Effects : Compounds containing pyrazole rings are known for their anti-inflammatory properties. Research indicates that this compound may inhibit key inflammatory pathways, potentially through enzyme inhibition.
  • Analgesic Activity : Similar to other pyrazole derivatives, it may also demonstrate analgesic effects, making it a candidate for pain management therapies .
  • Antimicrobial Properties : Initial findings point towards antimicrobial activity against various pathogens, suggesting its utility in treating infections .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and ethylamino group play crucial roles in these interactions, influencing the compound’s biological activity .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar pyrazole derivatives. The following table summarizes the structural and functional differences:

Compound NameMolecular FormulaKey Features
This compoundC₉H₁₄I₃N₃O₂Ethylamino group and iodine substitution
Ethyl 2-(4-iodo-3-methylpyrazol-1-yl)propanoateC₉H₁₃I₃N₂O₂Lacks ethylamino group
Methyl 2-amino-3-methylpyrazoleC₇H₈N₂O₂Simpler structure without iodine

This table illustrates how the presence of both an ethylamino group and an iodine atom in this compound may enhance its biological activity compared to other derivatives.

Case Studies

Case studies focusing on related pyrazole compounds provide insights into their biological activities:

  • Anti-inflammatory Activity : A study on pyrazole derivatives demonstrated significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating potential anti-inflammatory effects similar to those hypothesized for this compound .
  • Antimicrobial Effects : Research on 3,4-diaryl pyrazoles showed promising results against various fungal pathogens, supporting the idea that this compound could possess similar antimicrobial properties .

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

methyl 2-(ethylamino)-3-(4-iodopyrazol-1-yl)propanoate

InChI

InChI=1S/C9H14IN3O2/c1-3-11-8(9(14)15-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3

InChI Key

LKETUPSIYFEOPD-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=C(C=N1)I)C(=O)OC

Origin of Product

United States

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